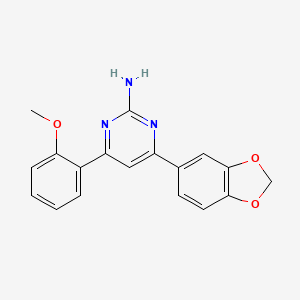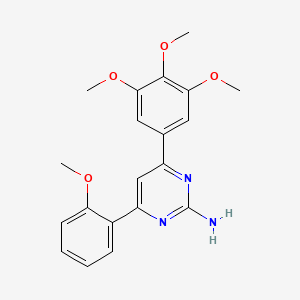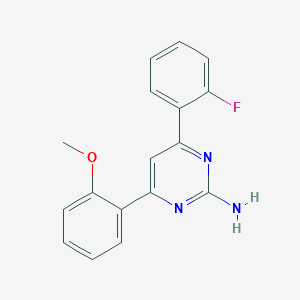
4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, often abbreviated as 4-FPP, is an aromatic compound belonging to the class of pyrimidines. It is an important research tool in the field of medicinal chemistry, as it is used to study the interactions of drugs with their respective receptors in the body. 4-FPP is also used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs.
Aplicaciones Científicas De Investigación
4-FPP is used in various scientific research applications, such as to study the biochemical and physiological effects of drugs and to develop new drugs. It is also used to study the interactions of drugs with their respective receptors in the body. 4-FPP has been used in research on the effects of drugs such as amphetamine, cocaine, and MDMA on the serotonin transporter, and has also been used to study the effect of serotonin reuptake inhibitors on the serotonin transporter.
Mecanismo De Acción
4-FPP acts as a competitive inhibitor of the serotonin transporter (SERT). This means that it binds to the same site on the SERT as serotonin, preventing the transporter from binding to serotonin and thus inhibiting its reuptake. 4-FPP also binds to the dopamine transporter (DAT), but with lower affinity.
Biochemical and Physiological Effects
The binding of 4-FPP to the SERT and DAT results in a decrease in the reuptake of serotonin and dopamine, respectively. This leads to an increase in the concentration of both neurotransmitters in the synaptic cleft, resulting in increased neuronal activity. The increased activity of the serotonin and dopamine pathways has been linked to various physiological effects, such as increased alertness, increased energy, increased focus, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-FPP in laboratory experiments is its high selectivity for the SERT and DAT. This allows for more accurate results, as the effects of 4-FPP on other receptors can be minimized. However, the use of 4-FPP is limited by its short half-life, which is only about 10 minutes.
Direcciones Futuras
There are many potential future directions for research involving 4-FPP. One potential direction is to study the effects of 4-FPP on other neurotransmitter systems, such as the GABA and glutamate pathways. Another potential direction is to study the effects of 4-FPP on other receptors, such as the opioid and cannabinoid receptors. Additionally, further research could be done to develop more potent and selective inhibitors of the SERT and DAT. Finally, research could be done to develop more stable analogs of 4-FPP that have a longer half-life.
Métodos De Síntesis
The synthesis of 4-FPP is relatively simple, and it can be achieved in two steps. First, the precursor 2-fluorobenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst to form 2-fluoro-6-methoxypyrimidine. This compound is then reacted with 2-methoxybenzaldehyde in the presence of an acid catalyst to form 4-FPP.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXSJAOCORNTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

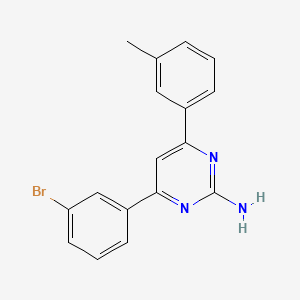
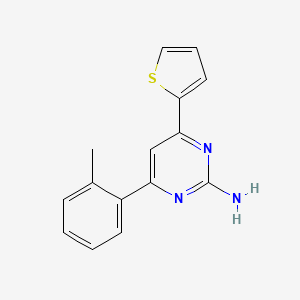
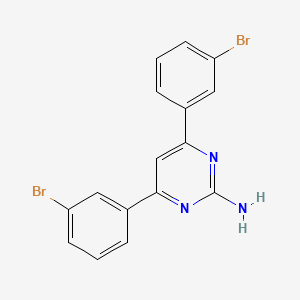
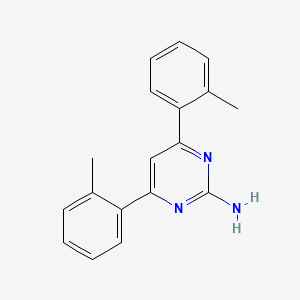
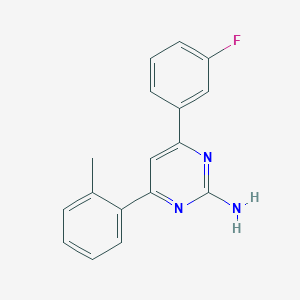
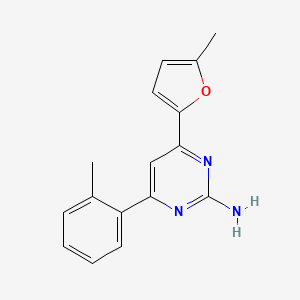
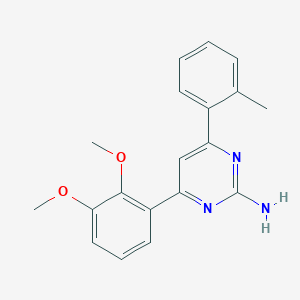
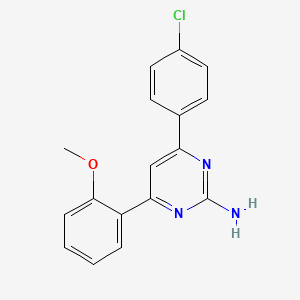
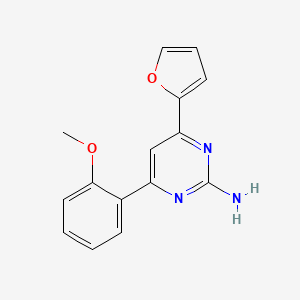
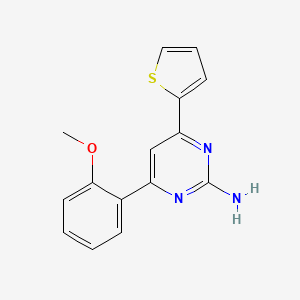

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
